molecular formula C19H21ClN4O B10981685 2-(4-chlorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide

2-(4-chlorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide

Cat. No.: B10981685
M. Wt: 356.8 g/mol
InChI Key: YCLAWICGNICGRW-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide is a synthetic compound that belongs to the class of triazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide typically involves the functionalization of methyl-azaheteroarenes. One common method is the oxidative C(sp3)–H functionalization in the presence of iodine (I2) and dimethyl sulfoxide (DMSO). This reaction enables the formation of triazolo[4,3-a]pyridine derivatives through a direct oxidative functionalization of sp3 C–H bonds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative functionalization can lead to the formation of triazolo[4,3-a]pyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, disrupting its structure and function, which is a common mechanism for anticancer agents . Additionally, its photoluminescent properties suggest interactions with electronic states in materials science applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide is unique due to its specific structural features, such as the combination of a chlorophenyl group and a triazolopyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research in multiple fields.

Properties

Molecular Formula

C19H21ClN4O

Molecular Weight

356.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide

InChI

InChI=1S/C19H21ClN4O/c1-13(2)11-16(19-23-22-17-5-3-4-10-24(17)19)21-18(25)12-14-6-8-15(20)9-7-14/h3-10,13,16H,11-12H2,1-2H3,(H,21,25)

InChI Key

YCLAWICGNICGRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=NN=C2N1C=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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